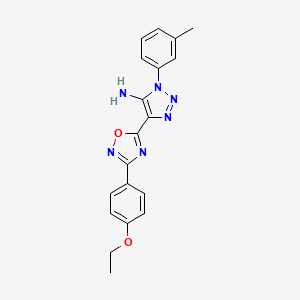
4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine represents a novel class of bioactive molecules derived from the oxadiazole and triazole scaffolds. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C19H20N4O
- Molar Mass : 320.39 g/mol
- CAS Number : Not specified in the search results.
The compound features a triazole ring linked to an oxadiazole moiety, which is known for its significant biological activity.
Anticancer Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit potent anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation:
-
Inhibition of Enzymes : Compounds similar to this compound have been reported to inhibit crucial enzymes such as:
- Thymidylate Synthase
- Histone Deacetylase (HDAC)
- Telomerase
- Cell Line Studies : Various studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, a study highlighted that modifications to the oxadiazole structure can enhance cytotoxicity against different cancer types by targeting specific molecular pathways .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Recent investigations into oxadiazole derivatives have revealed their effectiveness against a range of bacterial strains. The structural modifications are critical in enhancing their antimicrobial efficacy .
Case Study 1: Anticancer Potential
A detailed study on 1,3,4-oxadiazole derivatives demonstrated significant anticancer activity in vitro against various cancer cell lines. The study utilized molecular docking techniques to predict binding affinities with key biological targets involved in cancer progression .
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| OX7 | MCF-7 | 15 | HDAC Inhibition |
| OX11 | HeLa | 10 | Telomerase Inhibition |
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of substituted oxadiazoles showed that compounds could inhibit bacterial growth effectively:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| OX7 | E. coli | 32 μg/mL |
| OX11 | S. aureus | 16 μg/mL |
These findings suggest that structural modifications significantly influence the biological activity of oxadiazole-based compounds.
属性
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-26-15-9-7-13(8-10-15)18-21-19(27-23-18)16-17(20)25(24-22-16)14-6-4-5-12(2)11-14/h4-11H,3,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBLDRPSTCALFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














